molecular formula C19H19F3N2O3S B6541090 N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1058249-42-5

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B6541090
CAS No.: 1058249-42-5
M. Wt: 412.4 g/mol
InChI Key: JNDXODLYSBNUHF-UHFFFAOYSA-N
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Description

The compound contains a thiophene ring, a cyclopentyl group, a trifluoromethoxyphenyl group, and an ethanediamide group. Thiophene is a five-membered heterocyclic compound with one sulfur atom . The cyclopentyl group is a cycloalkane with a five-membered ring . The trifluoromethoxyphenyl group consists of a phenyl ring substituted with a trifluoromethoxy group. Ethanediamide, also known as oxalamide, is a dicarboxamide of oxalic acid .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atoms. The presence of the thiophene and phenyl rings would likely introduce aromatic character into the molecule. The trifluoromethoxy group would be expected to be a strong electron-withdrawing group due to the high electronegativity of fluorine .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The thiophene ring, for example, is known to undergo electrophilic aromatic substitution reactions . The trifluoromethoxy group might make the phenyl ring more susceptible to electrophilic attack. The ethanediamide group could potentially undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar trifluoromethoxy and ethanediamide groups might increase its solubility in polar solvents. The compound’s melting and boiling points would be influenced by the strength of the intermolecular forces present .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and minimize risk .

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopentyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3S/c20-19(21,22)27-14-7-5-13(6-8-14)24-17(26)16(25)23-12-18(9-1-2-10-18)15-4-3-11-28-15/h3-8,11H,1-2,9-10,12H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDXODLYSBNUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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